
1-((3-methyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-methyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine is an organic compound that features a pyrrolidine ring and a sulfonyl group attached to a tetrahydropyran ring
Méthodes De Préparation
The synthesis of 1-((3-methyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with a sulfonyl chloride derivative of 3-methyltetrahydro-2H-pyran-4-yl. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-((3-methyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-((3-methyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-((3-methyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrrolidine ring may also contribute to binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-((3-methyltetrahydro-2H-pyran-4-yl)sulfonyl)pyrrolidine include:
1-(tetrahydro-2H-pyran-4-yl)methylamine: This compound features a similar tetrahydropyran ring but lacks the sulfonyl group.
tert-Butyl 4-(4-hydroxypiperidin-1-yl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate: This compound has a similar sulfonyl group but with different substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H19NO3S |
|---|---|
Poids moléculaire |
233.33 g/mol |
Nom IUPAC |
1-(3-methyloxan-4-yl)sulfonylpyrrolidine |
InChI |
InChI=1S/C10H19NO3S/c1-9-8-14-7-4-10(9)15(12,13)11-5-2-3-6-11/h9-10H,2-8H2,1H3 |
Clé InChI |
VMKYYNGWBSIIOM-UHFFFAOYSA-N |
SMILES canonique |
CC1COCCC1S(=O)(=O)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzyl-7-(bromomethyl)-2-azaspiro[4.4]nonane](/img/structure/B13967569.png)
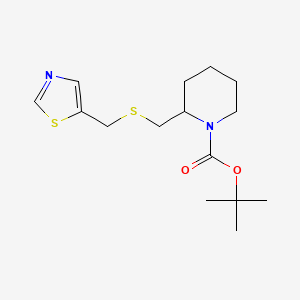
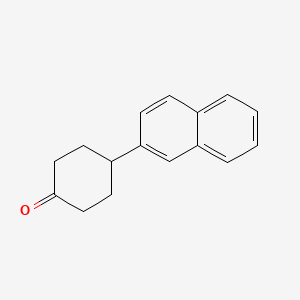
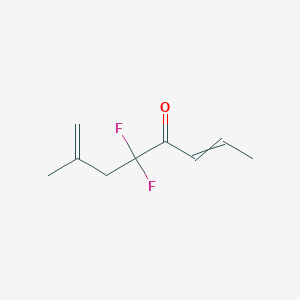
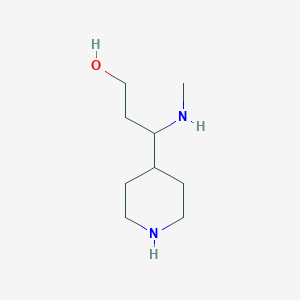
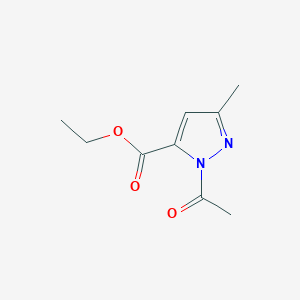
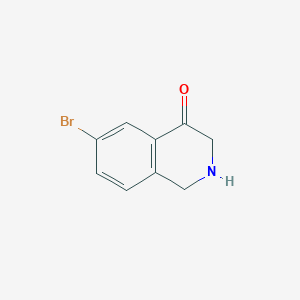



![Methyl (4-chloro-5-(pyridin-2-ylmethyl)-5H-pyrrolo[3,2-D]pyrimidin-2-YL)carbamate](/img/structure/B13967640.png)
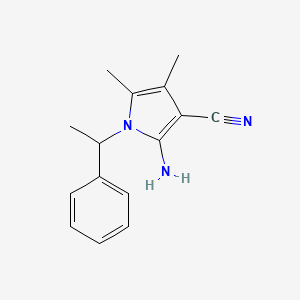
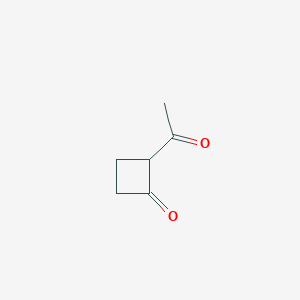
![4H-Furo[2,3-f]indazole](/img/structure/B13967658.png)
